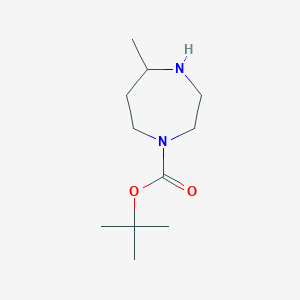
Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate is a chemical compound involved in various synthetic and medicinal chemistry applications. Its significance lies in its structural and functional properties, which make it a versatile intermediate in organic synthesis, including the development of pharmaceutical agents and materials science.
Synthesis Analysis
The synthesis of similar compounds, such as (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, involves intramolecular cyclization techniques starting from commercially available aminopropan-1-ol, demonstrating the compound's accessibility for multikilogram production. This process highlights the efficiency and practicality of synthesizing diazepane derivatives (N. Gomi, Akiyasu Kouketsu, T. Ohgiya, K. Shibuya, 2012).
Molecular Structure Analysis
The molecular structure of tert-butyl 5-methyl-1,4-diazepane-1-carboxylate and its derivatives has been elucidated through techniques such as 1H NMR spectroscopy and X-ray diffraction analysis. These studies provide detailed insights into the compound's bicyclooctane structure, including lactone and piperidine groups (T. Moriguchi, Suvratha Krishnamurthy, T. Arai, Taisuke Matsumoto, K. Araki, A. Tsuge, N. Nishino, 2014).
Chemical Reactions and Properties
Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate undergoes various chemical reactions, including esterification and coupling with aldehydes, showcasing its reactivity and potential for further chemical modifications. These properties are crucial for its application in synthesizing more complex molecules (Michael E. Furrow, A. Myers, 2004).
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Evaluation
A study by Maltsev et al. (2021) synthesized novel 2,3,4,5-tetrahydro[1,3]diazepino[1,2-a]benzimidazole derivatives, highlighting a methodology that could potentially involve tert-butyl 5-methyl-1,4-diazepane-1-carboxylate in the synthesis process. These compounds were evaluated for their anxiolytic and analgesic properties, indicating the utility of such structures in developing new therapeutic agents. The chemical structures were clarified using 1H Nuclear Magnetic Resonance Spectroscopy (1H-NMR), and their biological activities were assessed through various animal models, demonstrating significant analgesic and anxiolytic potentials for certain derivatives (Maltsev et al., 2021).
Mechanistic Studies and Receptor Interactions
Research on compounds related to tert-butyl 5-methyl-1,4-diazepane-1-carboxylate often focuses on their interaction with various receptors, elucidating their mechanism of action. For instance, studies on beta-carbolines and related structures have investigated their antagonistic effects on benzodiazepine receptors, which could provide insights into the design of receptor-specific drugs and the understanding of receptor-ligand interactions. These studies contribute to the broader field of neuropharmacology and offer a foundation for developing novel therapeutic agents targeting specific neurological pathways (Shannon et al., 1984).
Toxicological Studies
The exploration of tert-butyl 5-methyl-1,4-diazepane-1-carboxylate's analogs extends into toxicological assessments, where their safety profile and potential toxic effects are evaluated. Studies such as those by Mizutani et al. (1983) on the pulmonary toxicity of related alkylphenols in mice provide crucial data on the safety aspects of these compounds. Understanding the toxicological impact of these substances is essential for their development into safe and effective therapeutic agents (Mizutani et al., 1983).
Safety And Hazards
Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate is classified under GHS07. The hazard statements include H302, H315, H319, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
tert-butyl 5-methyl-1,4-diazepane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-9-5-7-13(8-6-12-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMXIQUBNSPVCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CCN1)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70622617 |
Source


|
| Record name | tert-Butyl 5-methyl-1,4-diazepane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate | |
CAS RN |
194032-42-3 |
Source


|
| Record name | tert-Butyl 5-methyl-1,4-diazepane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 5-methyl-1,4-diazepane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


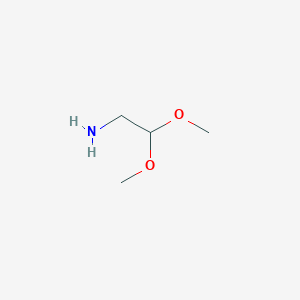


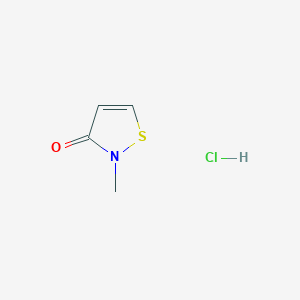
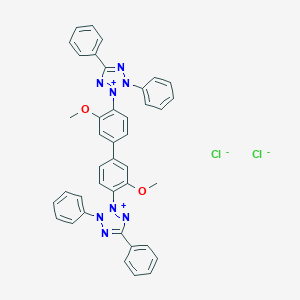


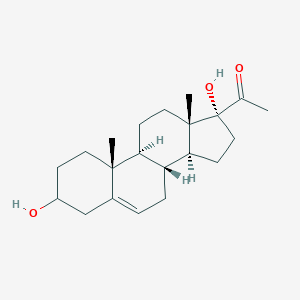

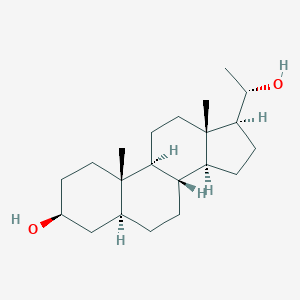

![2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,5,5-Trimethylhexan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol;2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,5,5-trimethylhexan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B45237.png)
